molecular formula C17H23N3O2 B2685818 1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1171475-93-6

1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B2685818
CAS No.: 1171475-93-6
M. Wt: 301.39
InChI Key: NMUVRCCICAWMIO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrahydroquinoline moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts

Properties

IUPAC Name

1-cyclohexyl-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-20-15-9-8-14(11-12(15)7-10-16(20)21)19-17(22)18-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVRCCICAWMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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